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Compound of Interest

Compound Name: 3-Fluorobenzal bromide

Cat. No.: B1585813

Abstract

3-Fluorobenzyl bromide has emerged as an indispensable electrophilic building block in
modern medicinal chemistry. Its strategic incorporation into bioactive molecules is a proven
method for enhancing pharmacological profiles, including metabolic stability and target binding
affinity. This guide provides an in-depth analysis of the reagent's properties, core reactivity, and
detailed, field-proven protocols for its application in the synthesis of kinase inhibitors and other
complex molecular architectures. The protocols are designed for researchers, scientists, and
drug development professionals, with a focus on explaining the causality behind experimental
choices to ensure reproducibility and success.

Reagent Profile: 3-Fluorobenzyl Bromide (CAS 456-
41-7)

3-Fluorobenzyl bromide is a versatile reagent used in the synthesis of a wide array of
biologically active compounds, including antidiabetic, antiviral, and anti-cancer agents.[1][2]
The presence of the fluorine atom can significantly alter a molecule's electronic properties,
improve lipophilicity, and enhance metabolic stability, making the 3-fluorobenzyl moiety a
privileged scaffold in drug design.[3]

Physicochemical Properties
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A summary of key properties is provided for quick reference during experimental planning.

Property Value Reference(s)
CAS Number 456-41-7 [4]

Molecular Formula C7HeBrF [4]

Molecular Weight 189.02 g/mol [4]
Appearance Clear, colorless to yellow liquid  [1][2]

Boiling Point 88 °C @ 20 mm Hg [5]

Density 1.541 g/mL at 25 °C [5]

Refractive Index n20/D 1.546 [5]

Solubility Soluble in Chloroform, Ethyl 2]

Acetate

Safety & Handling

GHS Hazard Statement: Danger. H314: Causes severe skin burns and eye damage. H335:
May cause respiratory irritation.[4][6]

3-Fluorobenzyl bromide is a potent lachrymator and is corrosive.[5][7] All manipulations must
be performed in a certified chemical fume hood. Personal Protective Equipment (PPE) is
mandatory, including:

o Chemical-resistant gloves (e.g., nitrile).
e Chemical splash goggles and a face shield.[8]
o Aflame-resistant lab coat.

Store the reagent in a cool, dry, well-ventilated area under an inert atmosphere, away from
incompatible materials such as moisture, strong oxidizing agents, and bases.[7][8]

Core Reactivity and Synthetic Strategies
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The synthetic utility of 3-fluorobenzyl bromide is dominated by the reactivity of the benzylic C-
Br bond. Two primary pathways are commonly exploited: nucleophilic substitution and
palladium-catalyzed cross-coupling reactions.

e Nucleophilic Substitution: As a primary benzylic halide, 3-fluorobenzyl bromide is an
excellent substrate for Sn2 reactions. It readily reacts with a wide range of N-, O-, and S-
centered nucleophiles to form stable C-N, C-O, and C-S bonds. This is the most direct
method for incorporating the 3-fluorobenzyl moiety.

o Palladium-Catalyzed Cross-Coupling: While less direct, 3-fluorobenzyl bromide can
participate in various palladium-catalyzed reactions. These transformations are foundational
in modern synthesis for constructing complex C-C bonds.[9][10] The reaction typically
involves oxidative addition of the C-Br bond to a Pd(0) complex, followed by subsequent
steps to form the desired product.[11]

3-Fluorobenzyl Bromide
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(e.g., R-NHz2, R-OH) + Coupling Partner
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Nucleophilic Substitution Palladium-Catalyzed
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Fig 1. Primary synthetic routes using 3-Fluorobenzyl bromide.

Application Protocol 1: N-Alkylation for Kinase
Inhibitor Synthesis
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This protocol details the synthesis of an N-benzylated pyrazole, a common core in kinase
inhibitors, via an Sn2 reaction. The 3-fluorobenzyl group often orients into a hydrophobic pocket
of the kinase active site, enhancing binding affinity.[12] This procedure is adapted from the
general synthesis of pyrazolo[3,4-b]pyridine derivatives.[12]

Experimental Protocol: N-alkylation

o Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar,
add the pyrazole starting material (1.0 eq.), cesium carbonate (Cs2COs, 2.0 eq.), and
anhydrous N,N-Dimethylformamide (DMF, 0.1 M).

 Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-
15 minutes.

» Addition of Electrophile: Add 3-fluorobenzyl bromide (1.2 eq.) dropwise to the stirred
suspension at room temperature.

o Causality Note: Cesium carbonate is a strong, non-nucleophilic base ideal for
deprotonating the pyrazole N-H. Its high solubility in DMF facilitates a homogenous
reaction. Using a slight excess of the benzyl bromide ensures complete consumption of
the more valuable pyrazole starting material.

e Reaction Monitoring: Stir the reaction at 60 °C. Monitor the progress by Thin Layer
Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in
Hexanes). The reaction is typically complete within 4-6 hours.

o Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel
containing deionized water. Extract the aqueous layer three times with ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. Purify the resulting crude oil via
flash column chromatography on silica gel to yield the pure N-(3-fluorobenzyl)pyrazole
product.
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Reaction Setup Reaction & Workup
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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